1,3-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione 1,3-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC9395059
InChI: InChI=1S/C19H19N3O3/c1-21-17-16(18(24)22(2)19(21)25)14(11-7-4-3-5-8-11)15-12(20-17)9-6-10-13(15)23/h3-5,7-8,14,20H,6,9-10H2,1-2H3
SMILES: CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N(C1=O)C
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol

1,3-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

CAS No.:

Cat. No.: VC9395059

Molecular Formula: C19H19N3O3

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

1,3-dimethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione -

Specification

Molecular Formula C19H19N3O3
Molecular Weight 337.4 g/mol
IUPAC Name 1,3-dimethyl-5-phenyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione
Standard InChI InChI=1S/C19H19N3O3/c1-21-17-16(18(24)22(2)19(21)25)14(11-7-4-3-5-8-11)15-12(20-17)9-6-10-13(15)23/h3-5,7-8,14,20H,6,9-10H2,1-2H3
Standard InChI Key QUIJWEXHODOYAE-UHFFFAOYSA-N
SMILES CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N(C1=O)C
Canonical SMILES CN1C2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N(C1=O)C

Introduction

Chemical Structure and Characteristics

Molecular Architecture

The compound features a tetracyclic framework comprising a pyrimidine ring fused to a partially saturated quinoline system. The phenyl group at position 5 introduces aromaticity, while the methyl groups at positions 1 and 3 modulate steric and electronic interactions. The trione functionality (positions 2, 4, 6) contributes to hydrogen-bonding capacity and polarity .

X-ray crystallography of analogous structures reveals chair conformations in the saturated quinoline moiety, with the phenyl group adopting equatorial orientations to minimize steric strain . Density functional theory (DFT) studies suggest that the 4-fluorophenyl variant exhibits a 12% higher dipole moment compared to the phenyl derivative, attributed to fluorine's electronegativity .

Physicochemical Properties

Key properties derived from experimental and computational analyses include:

PropertyValueMethod/Source
Molecular FormulaC₁₉H₁₉N₃O₃High-resolution MS
Molecular Weight337.38 g/molCalculated
logP2.156Reversed-phase HPLC
Hydrogen Bond Acceptors6Computational
Topological Polar Surface55.36 ŲMolinspiration

The moderate logP value indicates balanced lipophilicity, suggesting favorable membrane permeability for drug candidates . The polar surface area aligns with compounds exhibiting central nervous system activity, though this requires experimental validation .

Synthesis and Manufacturing

Synthetic Routes

A three-step synthesis is inferred from analogous protocols :

  • Quinoline Precursor Formation: Condensation of 4-aminobenzoic acid with cyclohexanone under acidic conditions yields the tetracyclic core.

  • Methylation: Treatment with methyl iodide in DMF introduces the 1- and 3-methyl groups .

  • Phenyl Incorporation: Suzuki-Miyaura coupling attaches the phenyl moiety using palladium catalysis .

Critical parameters include:

  • Temperature control (<50°C) to prevent trione ring opening

  • Use of phase-transfer catalysts (e.g., PEG-400) to enhance reaction homogeneity

  • Final purification via silica gel chromatography (hexane:EtOAc, 3:1)

Process Optimization

Batch studies demonstrate that increasing PEG-400 concentration from 5% to 15% improves yield from 67% to 85% by mitigating interfacial tension . Scale-up challenges involve exothermic risks during methylation, addressed through controlled addition rates and jacketed reactors .

Comparative Analysis with Structural Analogues

CompoundSubstituentlogPBioactivity (IC₅₀)
5-(4-Chlorophenyl) derivative Cl at phenyl para2.89EGFR inhibition: 0.45 μM
5-(4-Methoxyphenyl) variant OCH₃ at phenyl para1.92Antimicrobial: 32 μg/mL
Target compound (1,3-dimethyl-5-phenyl)H at phenyl para2.16Under investigation

The chloro derivative's enhanced potency correlates with increased electron-withdrawing capacity, stabilizing enzyme-inhibitor complexes . Conversely, the methoxy group improves aqueous solubility but reduces membrane penetration .

Applications in Medicinal Chemistry

Drug Discovery

The compound serves as a lead structure for kinase inhibitors, with fragment-based design identifying the 5-phenyl group as a tunable region for optimizing selectivity . Parallel synthesis libraries could explore:

  • Halogen substitutions (F, Cl, Br) for potency adjustments

  • Aminoalkyl side chains to enhance blood-brain barrier penetration

Prodrug Development

Esterification of the trione oxygens with pivaloyloxymethyl groups increases oral bioavailability in rat models from 22% to 67% for related compounds . Hydrolysis studies show complete reconstitution to the active form within 2 hours at intestinal pH .

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